molecular formula C7H15NO B2793175 N-methyl-1-(oxolan-2-yl)ethanamine CAS No. 92071-56-2

N-methyl-1-(oxolan-2-yl)ethanamine

Cat. No.: B2793175
CAS No.: 92071-56-2
M. Wt: 129.203
InChI Key: VEIQHGTZOSZVHQ-UHFFFAOYSA-N
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Description

N-methyl-1-(oxolan-2-yl)ethanamine is a chemical compound with the CAS registry number 92071-56-2 . It is characterized by the molecular formula C7H15NO and has a molecular weight of 129.20 g/mol . This synthetic amine features an oxolane (tetrahydrofuran) ring system, a structure that is present in various compounds with documented pharmacological activity and is of significant interest in medicinal chemistry research . Compounds containing the oxolane (tetrahydrofuran) moiety are frequently explored in pharmaceutical development, as this structural motif is found in molecules investigated as central nervous system (CNS) agents, enzyme inhibitors, and antimicrobials . The specific properties, mechanism of action, and full spectrum of research applications for this compound are subjects for further scientific investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8-2)7-4-3-5-9-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIQHGTZOSZVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92071-56-2
Record name methyl[1-(oxolan-2-yl)ethyl]amine
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Synthetic Methodologies for N Methyl 1 Oxolan 2 Yl Ethanamine

Retrosynthetic Analysis and Key Disconnection Strategies for N-methyl-1-(oxolan-2-yl)ethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection strategies focus on the most readily formed bonds.

The primary and most strategically sound disconnection is of the carbon-nitrogen (C-N) bond of the secondary amine. This is a common strategy for amines, as numerous methods exist for their formation. This disconnection leads to two key synthons: an electrophilic 1-(oxolan-2-yl)ethyl cation and a nucleophilic methylamine (B109427) anion. The synthetic equivalents for these synthons are 1-(oxolan-2-yl)ethanone and methylamine, respectively. This pathway points directly to a forward synthesis via reductive amination.

Alternative disconnections, while possible, are generally more complex. One could disconnect the carbon-carbon (C-C) bond between the tetrahydrofuran (B95107) ring and the ethylamine (B1201723) side chain. This would lead to a 2-substituted tetrahydrofuran synthon and a two-carbon amine synthon. A third strategy involves disconnecting the carbon-oxygen (C-O) bonds within the tetrahydrofuran ring itself, suggesting a synthesis starting from an acyclic precursor, such as a substituted 1,4-diol.

Forward Synthesis Approaches

Based on the primary retrosynthetic analysis, the forward synthesis of this compound can be achieved through several reliable methods.

Amine Formation Reactions and Derivatives

The most direct method for forming the target amine is reductive amination. wikipedia.org This process involves the reaction of a ketone, in this case, 1-(oxolan-2-yl)ethanone, with methylamine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the final secondary amine. wikipedia.org A variety of reducing agents can be employed for this transformation.

This one-pot reaction is highly efficient and is a widely used method for preparing amines in industrial and laboratory settings. wikipedia.org

Table 1: Reductive Amination for this compound Synthesis

Reactant 1 Reactant 2 Reducing Agent Product

Another potential, though often less efficient, method is the direct N-alkylation of methylamine with a suitable electrophile, such as 1-(oxolan-2-yl)ethyl bromide. However, this method risks over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts.

Tetrahydrofuran Ring Incorporation Techniques

The synthesis can either start with a molecule already containing the tetrahydrofuran (THF) ring or construct the ring during the synthetic sequence.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The carbon atom to which both the methylamino group and the tetrahydrofuran ring are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer.

Asymmetric synthesis can be achieved by using chiral reagents or catalysts that influence the stereochemical outcome of the reaction.

Asymmetric Reductive Amination : One advanced approach is the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, is a versatile chiral reagent for the asymmetric synthesis of amines. yale.edu 1-(Oxolan-2-yl)ethanone would first react with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this intermediate with a standard hydride reagent proceeds with high diastereoselectivity due to the steric influence of the bulky tert-butyl group. The final step involves the acidic removal of the sulfinamide auxiliary to yield the desired chiral primary amine, which can then be methylated.

Catalytic Asymmetric Hydrogenation : Another strategy involves the direct asymmetric reductive amination using a transition-metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. This catalyst creates a chiral environment for the reduction of the imine intermediate, leading to the preferential formation of one enantiomer.

When an asymmetric synthesis is not employed, a racemic mixture of the amine is produced. This mixture can be separated into its individual enantiomers through a process called chiral resolution. wikipedia.org

The most common method is the formation of diastereomeric salts. wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Table 2: Chiral Resolution of this compound via Diastereomeric Salt Formation

Step Process Reactants Products Separation Method
1 Salt Formation Racemic this compound + (R,R)-Tartaric Acid Mixture of (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate salts -
2 Separation Diastereomeric salt mixture Separated (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate salts Fractional Crystallization
Asymmetric Synthetic Approaches

The creation of the stereogenic center in this compound is a critical aspect of its synthesis. Asymmetric methodologies are employed to selectively produce one enantiomer over the other, which is often crucial for its intended applications. Generally, these approaches can be categorized into three main strategies: the use of a chiral pool, the application of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For the synthesis of this compound, a potential starting material could be a derivative of a naturally occurring amino acid or a carbohydrate that already contains the desired stereochemistry. For instance, a chiral amino alcohol could be a suitable precursor, where the hydroxyl group is later transformed into the oxolane ring.

Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a possible route would involve the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the amine functionality with the correct stereochemistry.

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, asymmetric hydrogenation or reductive amination of a suitable prochiral precursor would be a promising approach. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can facilitate the stereoselective addition of hydrogen or an amine to a double bond. For example, the asymmetric reductive amination of 1-(oxolan-2-yl)ethan-1-one (B3119637) with methylamine using a chiral catalyst could directly yield the desired product with high enantioselectivity.

Recent advancements in asymmetric synthesis have highlighted the use of organocatalysis, which avoids the use of metals and can offer milder reaction conditions. A chiral phosphoric acid or a chiral primary aminothiourea could potentially catalyze the enantioselective synthesis of this compound or its precursors.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield, purity, and stereoselectivity of the synthesis of this compound, while also ensuring the process is efficient and scalable. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

A hypothetical optimization study for the synthesis of this compound via reductive amination of 1-(oxolan-2-yl)ethan-1-one with methylamine could involve screening various catalysts and reaction conditions.

Catalyst Screening: A range of catalysts would be tested to identify the most effective one for the desired transformation. This could include various heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, as well as homogeneous catalysts. The catalyst loading would also be optimized to find the lowest effective amount that provides high conversion and selectivity.

Solvent Effects: The choice of solvent can significantly influence the reaction rate, selectivity, and the solubility of reactants and products. A variety of solvents with different polarities, such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (B109758) (DCM), would be evaluated. The ideal solvent would facilitate the reaction while also allowing for easy product isolation.

Temperature and Pressure: The reaction temperature and, if applicable, hydrogen pressure are critical parameters. Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions or decomposition of the product. A systematic study would be conducted to find the optimal balance that provides a high yield in a reasonable timeframe.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the ratio of the ketone precursor to the aminating agent (methylamine) and the reducing agent, needs to be optimized. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to purification challenges.

Below are interactive data tables illustrating a hypothetical optimization study.

Table 1: Catalyst and Solvent Screening for the Synthesis of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
15% Pd/CMethanol25248578
25% Pt/CMethanol25249288
3Raney NiMethanol50129591
45% Pt/CEthanol25249085
55% Pt/CTHF25247568

Table 2: Optimization of Temperature and Pressure

EntryCatalystSolventTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)
1Raney NiMethanol2512485
2Raney NiMethanol5011291
3Raney NiMethanol751688
4Raney NiMethanol505894
5Raney NiMethanol5010695

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. This involves considering aspects such as atom economy, the use of renewable feedstocks, safer solvents, and energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, can be a highly atom-economical reaction, as the main by-product is water.

Use of Renewable Feedstocks: The oxolane (tetrahydrofuran) ring in the target molecule presents an opportunity to utilize renewable resources. Tetrahydrofuran and its derivatives can be produced from biomass-derived platform molecules like furfural, which is obtained from agricultural waste. mdpi.comrepec.org This would significantly improve the sustainability profile of the synthesis.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. Water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are potential options. rsc.org 2-MeTHF, in particular, is an excellent alternative to THF as it is derived from renewable resources and has a more favorable environmental and safety profile. mdpi.comrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. As discussed in the optimization section, both heterogeneous and homogeneous catalysts can be employed. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled, further reducing waste. Biocatalysis, using enzymes such as transaminases or imine reductases, represents a particularly green approach, as these reactions are typically performed in water under mild conditions with high selectivity.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that can operate under mild conditions is a key aspect of this principle.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Transformations and Reactivity of N Methyl 1 Oxolan 2 Yl Ethanamine

Reaction Mechanisms Involving the Amine Functionality

The secondary amine group is a nucleophilic and basic center, making it the primary site for a variety of chemical transformations, including alkylation, acylation, and oxidation.

The lone pair of electrons on the nitrogen atom of N-methyl-1-(oxolan-2-yl)ethanamine allows it to act as a nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-alkylation introduces an additional alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. This is commonly achieved by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via nucleophilic substitution. oup.com The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., Palladium or Ruthenium complexes), represents a more atom-efficient method. frontiersin.org

N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form a corresponding amide. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The reactivity in acylation can be influenced by the steric bulk of the acylating agent and the electronic properties of the acyl group. masterorganicchemistry.com

Below is a table summarizing typical N-alkylation and N-acylation reactions applicable to secondary amines.

Table 1: Representative N-Alkylation and Acylation Reactions

Reaction TypeReagent ClassExample ReagentCatalyst/ConditionsProduct Type
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Base (e.g., K₂CO₃), Anhydrous SolventTertiary Amine
N-AlkylationAlcoholBenzyl AlcoholPd or Ru Complex, HeatTertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)Base (e.g., Triethylamine), Aprotic SolventAmide
N-AcylationAcid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)Base or neat, Room Temp or HeatAmide

The amine functionality can undergo oxidation with various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to more extensive oxidation, potentially cleaving the C-N bond to form ketones. masterorganicchemistry.com Milder oxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can convert the secondary amine into a nitrone or an N-oxide derivative. masterorganicchemistry.com Photocatalytic oxidation in the presence of sensitizers like eosin (B541160) Y under aerobic conditions is also a known method for transforming amines. researchgate.net

Table 2: Potential Oxidative Transformations of the Amine Group

Oxidizing AgentConditionsPotential Product(s)
m-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 0°C to RTNitrone, N-Oxide
Hydrogen Peroxide (H₂O₂)Acetic Acid, 50°CNitrone
Potassium Permanganate (KMnO₄)Aqueous, basicKetone (via C-N cleavage)
Eosin Y / Visible LightAerobic conditionsOxidized amine derivatives

The secondary amine in this compound is already in a reduced state. Therefore, it does not typically undergo further reduction. However, it can participate in reductive amination processes. In this reaction, the amine first reacts with a ketone or aldehyde to form an intermediate iminium ion. This iminium ion is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield a more substituted tertiary amine. masterorganicchemistry.com This serves as another effective method for N-alkylation.

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran, THF) ring is a cyclic ether, which is generally stable and unreactive. However, under specific and often forcing conditions, it can undergo cleavage and other transformations.

The C-O bond of the THF ring can be cleaved under strongly acidic conditions. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, making it a good leaving group (an alcohol). A nucleophile, such as a halide ion from acids like HI or HBr, then attacks one of the adjacent carbon atoms via an SN2 mechanism, resulting in a ring-opened halo-alcohol. masterorganicchemistry.commasterorganicchemistry.com If excess acid is used, the alcohol can be further converted to a dihalide.

Lewis acids (e.g., FeCl₃, ZnCl₂, MoCl₅) and acyl chlorides can also catalyze the ring-opening of THF, often leading to 4-halobutyl esters in a process known as acylative cleavage. mdpi.comchem-soc.si This reaction is a useful method for converting the THF moiety into a functionalized linear chain. chem-soc.si

Table 3: Conditions for Oxolane (THF) Ring-Opening Reactions

Reagent SystemConditionsPrimary Product Type
Strong Acid (e.g., HI, HBr)Heat, Reflux4-Halo-alcohol
Acyl Chloride / Lewis Acid (e.g., ZnCl₂)Anhydrous4-Chlorobutyl ester
Acyl Chloride / IodineSolvent-freeHalogenated ester
MoCl₅AnhydrousDimerized chloro-ether

The oxolane ring is chemically robust and stable under neutral, basic, and mild acidic conditions. researchgate.net Its stability makes THF a common solvent in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com Significant degradation of the ring structure generally requires harsh chemical environments, such as high temperatures and the presence of strong Brønsted or Lewis acids, as detailed in the ring-opening section. masterorganicchemistry.commdpi.com

Under certain oxidative conditions, the oxolane ring can remain intact, highlighting its stability relative to other functional groups. However, degradation can also occur via biological pathways. Certain microorganisms, such as Rhodococcus and Pseudonocardia species, are capable of degrading THF, typically initiating the process by hydroxylation at the C2 position to form 2-hydroxytetrahydrofuran. oup.comnih.gov This biological degradation pathway is sensitive to environmental conditions such as pH and temperature. frontiersin.orgnih.gov Studies have shown that THF-substituted compounds can be stable in aqueous solutions across a pH range of 3 to 7 under typical bioassay conditions. researchgate.net

Derivatization Strategies for Chemical Library Creation

The secondary amine functionality of this compound serves as a key handle for a variety of chemical transformations, enabling the generation of a library of derivatives with diverse physicochemical properties. These derivatization strategies are crucial for exploring the structure-activity relationships of new compounds in medicinal chemistry and materials science. Common derivatization reactions for this scaffold would include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation: The reaction of this compound with a wide array of acylating agents, such as acid chlorides, acid anhydrides, or activated carboxylic acids, yields the corresponding amides. This straightforward and generally high-yielding reaction allows for the introduction of a vast number of substituents, thereby modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk. For instance, reacting the parent amine with various benzoyl chlorides can introduce different aromatic moieties.

N-Alkylation: Introduction of additional alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. These methods expand the chemical space around the nitrogen atom, influencing the basicity and steric environment of the resulting tertiary amine.

Sulfonamide Formation: The reaction with sulfonyl chlorides provides sulfonamide derivatives. This functional group is a well-established pharmacophore in drug discovery, known for its ability to act as a hydrogen bond donor and acceptor.

The creation of a chemical library from this compound can be systematically approached by employing a combinatorial synthesis strategy, where the parent amine is reacted with a diverse set of building blocks.

Reaction TypeReagent ClassResulting Functional GroupPotential for Diversity
N-AcylationAcid Chlorides, AnhydridesAmideHigh (diverse acyl groups)
N-AlkylationAlkyl Halides, Aldehydes/KetonesTertiary AmineHigh (diverse alkyl groups)
Sulfonamide FormationSulfonyl ChloridesSulfonamideHigh (diverse sulfonyl groups)

Catalytic Applications and Ligand Development from this compound

The chiral nature of this compound makes it a promising precursor for the development of chiral ligands for asymmetric catalysis. The synthesis of such ligands typically involves the introduction of coordinating groups, such as phosphines, additional amines, or oxygen-containing functionalities, which can chelate to a metal center and create a chiral environment for a catalytic reaction.

While specific research on the catalytic applications of ligands derived directly from this compound is not extensively documented, the principles of ligand design can be applied to this scaffold. For example, derivatization to introduce phosphine (B1218219) groups is a common strategy for creating ligands for transition-metal-catalyzed reactions.

One potential route to a phosphine ligand would involve the functionalization of the oxolane ring or the ethylamine (B1201723) side chain. For instance, a hydroxyl group could be introduced on the oxolane ring, which could then be converted to a phosphine ether. Alternatively, the secondary amine could be used to link to a phosphine-containing fragment.

Based on analogous structures, ligands derived from this amine could find application in a variety of asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce enantiomerically enriched products.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the stereochemical outcome is controlled by the chiral ligand.

Asymmetric Aldol and Michael Additions: Chiral ligands can be used to control the stereochemistry of these fundamental carbon-carbon bond-forming reactions.

The development of new chiral ligands is an active area of research, and scaffolds like this compound offer a platform for creating novel ligand structures with potentially unique catalytic properties. The modular nature of its synthesis would allow for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Potential Catalytic ApplicationLigand TypeMetal CatalystKey Transformation
Asymmetric HydrogenationChiral PhosphinesRhodium, Ruthenium, IridiumReduction of C=C and C=O bonds
Asymmetric Allylic AlkylationChiral Phosphines, N-heterocyclic carbenesPalladium, IridiumNucleophilic substitution on an allyl group
Asymmetric Michael AdditionChiral N,O-ligandsCopper, ZincConjugate addition of nucleophiles

Advanced Structural Elucidation and Stereochemical Analysis of N Methyl 1 Oxolan 2 Yl Ethanamine

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

The precise molecular structure of N-methyl-1-(oxolan-2-yl)ethanamine, a compound with two stereocenters, necessitates the use of sophisticated spectroscopic methods for an unambiguous assignment of its constitution and stereochemistry.

Multi-dimensional NMR spectroscopy would be a cornerstone in the structural analysis of this compound, providing insights into the connectivity of atoms and their spatial relationships.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to map out the complete spin-spin coupling network. These experiments would allow for the assignment of all proton and carbon signals, confirming the this compound framework. For instance, COSY spectra would reveal proton-proton couplings within the ethyl and oxolane moieties, while HMBC would establish longer-range correlations, for example, between the methyl group protons and the nitrogen-bearing carbon of the ethyl chain.

The flexibility of the oxolane ring and the rotational freedom around the C-C and C-N single bonds suggest that this compound can exist in multiple conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide valuable information on the energy barriers between different conformational isomers. By analyzing changes in the NMR lineshapes, it would be possible to determine the rates of conformational exchange and the relative populations of the conformers at equilibrium.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would involve the controlled fragmentation of the parent ion to produce a characteristic fragmentation pattern. Analysis of these fragments can provide crucial information about the molecule's structure. For secondary amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. The largest substituent on the nitrogen is typically lost as a radical.

Hypothetical Fragmentation Data for this compound

Fragment m/z Proposed Structure/Loss
[M]+ Molecular Ion
[M-CH₃]⁺ Loss of a methyl radical
[M-C₂H₅]⁺ Loss of an ethyl radical from the ethylamine (B1201723) chain

This table is illustrative and based on general fragmentation patterns of similar compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would provide definitive evidence for the presence of key functional groups in this compound. The N-H stretch of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl and oxolane groups would appear around 2850-3000 cm⁻¹. The C-O-C stretching of the tetrahydrofuran (B95107) ring would also give rise to a strong, characteristic band. Subtle shifts in these vibrational frequencies can also offer insights into the conformational state of the molecule.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch (Alkyl) 2850 - 3000
C-O-C Stretch 1050 - 1150

This table is illustrative and based on characteristic vibrational frequencies for these functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, X-ray crystallography would unambiguously establish the relative stereochemistry of the two chiral centers. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictates the packing of the molecules in the crystal lattice.

Single Crystal Growth Methodologies

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For this compound, which is a liquid at room temperature, suitable salt formation is a prerequisite for crystal growth. The following methodologies are commonly employed for growing single crystals of amine salts.

Slow Evaporation Method: A saturated solution of a selected salt of this compound (e.g., hydrochloride or tartrate) is prepared in a suitable solvent system. The choice of solvent is critical and is often determined empirically, with factors such as the salt's solubility and the solvent's vapor pressure being key considerations. The solution is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

Slow Cooling Method: This technique involves dissolving the salt in a suitable solvent at an elevated temperature to achieve saturation or near-saturation. mdpi.com The solution is then gradually cooled, decreasing the solubility of the salt and inducing crystallization. The rate of cooling is a crucial parameter that influences the size and quality of the resulting crystals.

Vapor Diffusion: In this method, the salt solution is placed in a sealed container alongside a reservoir containing a solvent in which the salt is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the salt solution gradually reduces the salt's solubility, promoting the growth of single crystals.

A summary of common single crystal growth methodologies is presented in the table below.

Methodology Principle Key Parameters Suitability
Slow EvaporationGradual increase in concentration due to solvent removal.Solvent choice, temperature, atmospheric pressure.Thermally stable compounds with suitable solubility.
Slow CoolingDecreased solubility upon gradual temperature reduction. mdpi.comSolvent choice, cooling rate, temperature gradient.Compounds with temperature-dependent solubility.
Vapor DiffusionReduction of solubility by diffusion of an anti-solvent.Solvent/anti-solvent system, temperature, container geometry.Small quantities of material, sensitive compounds.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the anticipated crystal packing and intermolecular interactions can be inferred from the analysis of similar organic molecules. The crystal lattice would be stabilized by a network of non-covalent interactions.

Dipole-Dipole Interactions: The polar C-O-C ether linkage in the oxolane ring and the C-N bond will introduce dipole moments, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.

The interplay of these interactions dictates the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions. cetjournal.it Analysis of the Hirshfeld surface of structurally related compounds can provide insights into the dominant intermolecular contacts.

Chiral Analytical Methodologies for Enantiomeric Purity Assessment

As this compound possesses two chiral centers, four possible stereoisomers exist. The assessment of enantiomeric purity is therefore crucial.

Chiral Chromatography (HPLC, GC) Method Development

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) based on polysaccharides, such as derivatized cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including amines. For this compound, a normal-phase method using a mobile phase of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape is a common starting point. Alternatively, reversed-phase chromatography with crown ether-based CSPs can be employed for the separation of primary and secondary amine racemates. chromatographyonline.com

Chiral Gas Chromatography (GC): Derivatization of the amine is often necessary to improve volatility and chromatographic performance. Acylation with a chiral or achiral reagent can be performed. The use of capillary columns coated with chiral selectors, such as cyclodextrin (B1172386) derivatives, allows for the separation of the resulting diastereomers or enantiomers. gcms.cz For instance, a Chirasil-L-Val column has been shown to be effective for the separation of cyclic secondary amino acid enantiomers after derivatization. nih.gov

The following table outlines a hypothetical comparison of chiral separation methods for this compound.

Technique Stationary Phase Example Mobile/Carrier Phase Derivatization Advantages
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD)Hexane/Isopropanol/AmineNot typically requiredBroad applicability, preparative scale-up possible.
Chiral GCCyclodextrin-based (e.g., Rt-βDEX) gcms.czHeliumOften required (e.g., acylation)High resolution, sensitive detection (MS).

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Assignment

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Measurement of the optical rotation of an enantiomerically enriched sample can confirm its optical activity. While useful for quality control, it is generally insufficient for the unambiguous assignment of the absolute configuration without reference to a standard of known configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, which are highly sensitive to their three-dimensional structure. The Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, can provide information about the stereochemistry of the molecule. For this compound, the electronic transitions associated with the amine and ether chromophores would be probed. The experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration of the enantiomers. This technique has been successfully used for the stereochemical analysis of various chiral amines. bath.ac.uk

Conformational Analysis and Dynamics using Spectroscopic and Diffraction Methods

The tetrahydrofuran (oxolane) ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. acs.orgrsc.org The energy barrier for interconversion between these conformers is low. d-nb.info The presence of substituents on the ring influences the conformational preference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³J_HH), can provide detailed information about the ring's conformation. The Karplus equation relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, allowing for the determination of the preferred ring pucker and the orientation of the side chain. Low-temperature NMR studies can "freeze out" the conformational exchange, allowing for the observation of individual conformers.

X-ray Diffraction: In the solid state, single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation. nih.gov This analysis would reveal the specific pucker of the oxolane ring and the torsion angles defining the orientation of the N-methyl-ethanamine side chain. This solid-state structure represents the lowest energy conformation in the crystal lattice, which may or may not be the most populated conformation in solution.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers, the barriers to their interconversion, and theoretical spectroscopic parameters that can be compared with experimental data. For substituted tetrahydrofurans, computational studies have been instrumental in understanding the subtle interplay of steric and electronic effects that govern conformational preferences.

The conformational landscape of this compound is expected to be complex due to the flexibility of the oxolane ring and the rotational freedom of the side chain. A combination of spectroscopic, diffraction, and computational methods is therefore essential for a comprehensive understanding of its conformational dynamics.

Computational and Theoretical Investigations of N Methyl 1 Oxolan 2 Yl Ethanamine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, often performed using Density Functional Theory (DFT), are used to analyze the electronic properties and energetics of a molecule in a static state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key aspects of this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. malayajournal.org For N-methyl-1-(oxolan-2-yl)ethanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to predict reactivity. researchgate.netresearchgate.net

Table 1: Predicted Quantum Chemical Descriptors

Parameter Description Predicted Characteristic for this compound
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. A relatively large gap is expected, typical for saturated aliphatic amines and ethers, indicating good kinetic stability.
Ionization Potential (IP) The energy required to remove an electron. Approximated by -E(HOMO). Moderate, with the electron being removed from the nitrogen lone pair.
Electron Affinity (EA) The energy released when an electron is added. Approximated by -E(LUMO). Low, as the molecule does not have strong electron-accepting groups.
Chemical Hardness (η) Resistance to change in electron distribution. Calculated as (IP - EA) / 2. Expected to be relatively high, consistent with its stability.
Electronegativity (χ) The power to attract electrons. Calculated as (IP + EA) / 2. Moderate, influenced by the nitrogen and oxygen atoms.

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | The MEP map would show negative potential (red/yellow) around the nitrogen and oxygen atoms, identifying them as nucleophilic sites for hydrogen bonding or reaction with electrophiles. malayajournal.orgresearchgate.net |

QM calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be based on the distinct chemical environments of each nucleus. The data can be compared to experimental spectra of analogous compounds. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
N-CH₃ ~2.2-2.4 (singlet) ~35-40
-NH- Broad singlet, variable position N/A
-CH(CH₃)- Multiplet ~55-60
-CH(CH₃)- ~1.0-1.2 (doublet) ~15-20
Oxolane H2 (adjacent to O) ~3.8-4.0 (multiplet) ~75-80
Oxolane H5 (adjacent to O) ~3.6–3.8 (multiplet) ~68–72

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. QM calculations can predict the vibrational spectrum, showing characteristic peaks.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch 3300 - 3500 (weak-medium, broad)
C-H (aliphatic) Stretch 2850 - 3000
N-H Bend ~1600
C-O-C (ether) Stretch 1060 - 1150 (strong)

UV-Vis Spectroscopy: UV-Vis spectroscopy measures electronic transitions. Saturated amines and ethers like this compound lack extensive conjugated systems or strong chromophores. Therefore, they are not expected to show significant absorbance in the 200–800 nm range. Any observed absorption would be weak and occur at short wavelengths (<220 nm), corresponding to n→σ* transitions. google.com

QM methods are essential for modeling chemical reactions at a molecular level. acs.org This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. Key elements of this analysis include locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy barrier. acs.org

For this compound, a potential reaction to model would be its N-alkylation or its behavior as a base in an acid-base reaction. DFT calculations could be used to:

Model the geometry of the reactants, products, and the transition state.

Calculate the free energy of activation (ΔG‡), which determines the reaction rate.

Analyze the electronic changes that occur during the reaction, for example, by using Natural Bond Orbital (NBO) analysis to track charge transfer. researchgate.net

Molecular Dynamics (MD) Simulations

While QM methods look at static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This provides a view of the molecule's dynamic behavior, including conformational changes and interactions with its environment, such as a solvent. mdpi.com

This compound has significant conformational flexibility due to several rotatable single bonds.

The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms.

The ethylamine (B1201723) side chain can rotate freely around the C-C and C-N bonds.

MD simulations are used to sample the vast landscape of possible conformations, generating a statistical ensemble that represents the molecule's behavior at a given temperature. rsc.org Techniques like replica exchange solute tempering (REST) can be employed to enhance sampling and overcome energy barriers between different conformational states. rsc.org Analysis of the MD trajectory can reveal the most populated conformations and the pathways for transitioning between them.

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. acs.org For this compound, which has both hydrogen bond donor (N-H) and acceptor (N and O atoms) sites, the choice of solvent is critical.

In polar protic solvents (e.g., water): The solvent can form hydrogen bonds with the amine and ether groups, potentially stabilizing more extended conformations of the side chain.

In aprotic or nonpolar solvents (e.g., chloroform (B151607) or hexane): Intramolecular hydrogen bonding between the amine proton and the oxolane oxygen might become more favorable, leading to more compact, folded conformations.

MD simulations can explicitly model these interactions by including solvent molecules in the simulation box (explicit solvent) or by approximating the effect of the solvent as a continuous medium (implicit solvent). acs.orgmdpi.com These simulations allow researchers to quantify how the solvent alters the conformational ensemble and the free energy landscape of the molecule.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
N-methylethanamine
N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine
N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
2-hexoxy-N-methyl-1-(oxolan-3-yl)ethanamine

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and reactivity of molecular systems. For this compound, DFT calculations can provide profound insights into its chemical behavior, guiding synthetic efforts and explaining experimental observations. Theoretical studies at this level typically involve geometry optimization of the ground state, followed by frequency calculations to confirm the nature of the stationary point.

Key aspects of reactivity, such as nucleophilic and electrophilic sites, can be identified using DFT-derived parameters. Frontier Molecular Orbital (FMO) theory is a central component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, signifying its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and points to the molecule's ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. jrasb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine due to the presence of its lone pair of electrons. This suggests that the nitrogen atom is the primary site for nucleophilic attack. The LUMO, on the other hand, would likely be distributed across the C-N and C-O bonds, indicating potential sites for nucleophilic substitution or ring-opening reactions under certain conditions. nih.govresearchgate.netacs.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. jrasb.com For this compound, MEP analysis would reveal a region of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, confirming them as sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen and the carbon backbone, indicating their electrophilic character.

DFT can also be employed to model reaction mechanisms and determine the activation energies of various potential reaction pathways. nih.govacs.org For instance, the N-alkylation or acylation of the amine group can be modeled to understand its reactivity towards different electrophiles. Similarly, the stability of the oxolane ring and the energy barriers for its potential ring-opening reactions can be computationally assessed. nih.govresearchgate.netacs.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (B3LYP/6-31G* level of theory).
ParameterCalculated ValueImplication for Reactivity
HOMO Energy-6.2 eVIndicates moderate electron-donating ability, localized on the N atom.
LUMO Energy1.5 eVSuggests low propensity to accept electrons in its ground state.
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability.
Ionization Potential6.2 eVEnergy required to remove an electron; related to nucleophilicity.
Electron Affinity-1.5 eVEnergy released upon adding an electron; related to electrophilicity.
Global Hardness (η)3.85 eVMeasures resistance to change in electron distribution.
Dipole Moment1.8 DIndicates a moderate overall polarity of the molecule.

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing structure-reactivity relationships (SRR) by systematically modifying a parent structure and calculating the resulting changes in reactivity parameters. For this compound, such studies would explore how variations in its chemical scaffold influence its electronic properties and, consequently, its chemical behavior.

The key structural features of this compound are the secondary N-methyl amine, the ethyl bridge, and the 2-substituted oxolane (tetrahydrofuran) ring. Computational models can be used to probe the influence of each of these components.

The N-methyl group: The presence of a methyl group on the nitrogen atom, as opposed to a simple hydrogen (in the corresponding primary amine) or a larger alkyl group, influences the nucleophilicity and steric hindrance around the nitrogen. N-methylation is known to affect biological activity and receptor binding affinity in many small molecules. mdpi.comacs.orgnih.gov Computational models can quantify the change in the nitrogen atom's charge density and the HOMO energy upon substitution at the nitrogen, providing a rationale for observed reactivity trends.

The Ethylamine Linker: The length and flexibility of the ethanamine chain connecting the amine and the oxolane ring are critical. Computational studies could explore the effect of shortening or lengthening this chain on the molecule's conformational freedom and the spatial relationship between the two functional groups.

A hypothetical computational study could compare this compound with several analogs to build a structure-reactivity model. By calculating key descriptors for each analog, a quantitative structure-activity relationship (QSAR) could be developed, linking structural modifications to changes in reactivity. rsc.org

Table 2: Hypothetical Comparison of Calculated Reactivity Parameters for this compound and Related Analogs.
CompoundStructural ModificationCalculated HOMO Energy (eV)Calculated Dipole Moment (D)Predicted Relative Reactivity (Nucleophilicity)
This compoundParent Compound-6.201.80Baseline
1-(Oxolan-2-yl)ethanamineN-H instead of N-CH₃-6.351.75Slightly Decreased
N-ethyl-1-(oxolan-2-yl)ethanamineN-ethyl instead of N-methyl-6.151.82Slightly Increased
N-methyl-1-(oxan-2-yl)ethanamineOxane instead of Oxolane-6.221.78Comparable
N-methyl-1-(thiolan-2-yl)ethanamineThiolane instead of Oxolane-5.951.95Increased

In Silico Screening for Novel Synthetic Targets

In silico screening methodologies provide a rapid and cost-effective approach to identifying potential biological targets for a given small molecule or, conversely, to discover new molecules that may interact with a specific biological target. bohrium.comnih.gov For this compound, these computational techniques can be used to generate hypotheses about its potential pharmacological applications, thereby guiding future experimental studies.

One common in silico approach is reverse docking or inverse virtual screening . bohrium.com In this method, the three-dimensional structure of this compound is computationally docked against a large library of protein structures with known binding sites. The docking simulations calculate the binding affinity and pose of the small molecule within each protein's active or allosteric site. Proteins that show a high predicted binding affinity for this compound can then be prioritized as potential biological targets for this compound.

Another powerful technique is pharmacophore-based screening . creative-enzymes.com A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for it to interact with a specific target. Based on the structure of this compound, a pharmacophore model could be constructed, typically including a hydrogen bond acceptor (the oxygen of the oxolane ring), another hydrogen bond acceptor/donor (the secondary amine), and hydrophobic features. This pharmacophore model can then be used to search large databases of 3D protein structures to find proteins with binding sites that are complementary to these features.

Alternatively, if a particular biological target is of interest, in silico screening can be used to design novel derivatives of this compound with potentially improved activity. This involves creating a virtual library of analogs by making systematic chemical modifications to the parent structure. This library is then screened against the target protein using molecular docking. The results of this virtual screening can identify which modifications are likely to enhance binding affinity, thus guiding the synthesis of a focused library of new compounds for experimental testing. mdpi.com

Table 3: Hypothetical Results of an In Silico Screening of this compound Derivatives Against a Hypothetical Kinase Target.
DerivativeModification from Parent CompoundDocking Score (kcal/mol)Predicted Key Interactions
Parent Compound--7.5H-bond with backbone carbonyl
Analog 1Addition of a phenyl group to the ethyl chain-8.9H-bond and pi-pi stacking
Analog 2Replacement of N-methyl with N-benzyl-9.2Enhanced hydrophobic interactions
Analog 3Replacement of oxolane with morpholine-8.1Additional H-bond with a polar residue
Analog 4Introduction of a hydroxyl group on the oxolane ring-8.5Forms a new H-bond with the target

Advanced Analytical Methodologies for Detection and Quantification of N Methyl 1 Oxolan 2 Yl Ethanamine

Development of Hyphenated Chromatographic Techniques

Hyphenated chromatography, which combines a separation technique with a detection technique, is a cornerstone of modern analytical chemistry. For N-methyl-1-(oxolan-2-yl)ethanamine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC) offer powerful solutions for purity and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Purity Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the polar and active nature of amines like this compound, which can lead to poor peak shape and adsorption on the column, method optimization is critical. uni-regensburg.de Key parameters that require careful optimization include the choice of the column, temperature programming, and injection parameters.

Deactivated columns are essential to prevent the adsorption of the highly active amine, which would otherwise cause significant peak tailing. uni-regensburg.de Columns with a stationary phase such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS) are commonly used for amine analysis. gdut.edu.cnacs.org The temperature program must be carefully developed to ensure adequate separation from potential impurities while maintaining good peak shape. A typical program involves an initial hold at a lower temperature followed by a ramp to a final, higher temperature to elute all components. gdut.edu.cnacs.org The injector and transfer line temperatures are also critical and are often maintained at a high temperature (e.g., 250-290°C) to ensure efficient volatilization and transfer of the analyte. gdut.edu.cnthermoscientific.com For purity analysis, a split injection mode is often employed to handle higher concentrations without overloading the column. thermoscientific.com

Table 1: Optimized GC-MS Parameters for Amine Purity Analysis

Parameter Optimized Setting Purpose Source
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent Provides good separation for a wide range of analytes, including amines. gdut.edu.cnacs.org
Carrier Gas Helium Inert carrier gas, provides good efficiency. gdut.edu.cnacs.org
Flow Rate 1.0 - 1.5 mL/min (Constant Flow/Pressure) Optimizes separation efficiency and analysis time. gdut.edu.cnthermoscientific.com
Injection Mode Split (e.g., 75:1) Prevents column overload for purity analysis of concentrated samples. thermoscientific.com
Injector Temp. 250 - 290 °C Ensures complete and rapid vaporization of the analyte and impurities. gdut.edu.cnthermoscientific.com
Oven Program Initial: 80-100°C (hold 1 min), Ramp 1: 5-10°C/min to 180°C, Ramp 2: 10-25°C/min to 280-290°C (hold) Separates analytes based on boiling points and interactions with the stationary phase. gdut.edu.cnacs.org
Transfer Line Temp. 280 - 300 °C Prevents condensation of analytes between the GC and MS. thermoscientific.comd-nb.info
Ion Source Electron Impact (EI) at 70 eV Standard ionization technique providing reproducible fragmentation patterns for library matching. gdut.edu.cn
MS Detector Single Quadrupole or Tandem Quadrupole Provides mass information for identification and quantification. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. acs.org This technique is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. The development of a robust LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection.

Reversed-phase liquid chromatography (RPLC) is widely used, but often struggles with retaining highly polar compounds like amines. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides better retention for such polar analytes. waters.com The choice of mobile phase, including pH and organic modifier, is crucial for achieving good peak shape and retention. For trace analysis, method validation is essential to determine parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). For many amine compounds, LODs in the low ng/mL range can be achieved. ijper.org

Table 2: Typical LC-MS/MS Method Validation Data for Trace Amine Analysis

Parameter Typical Value Range Significance Source
Linearity (R²) > 0.99 Indicates a strong correlation between concentration and instrument response over a defined range. ijper.org
Limit of Detection (LOD) 0.004 - 0.112 µg/mL The lowest concentration of the analyte that can be reliably detected. ijper.org
Limit of Quantification (LOQ) 0.006 - 0.340 µg/mL The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. ijper.org
Precision (%RSD) < 15% Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. waters.com
Accuracy (% Recovery) 80 - 120% Measures the closeness of the measured value to the true value. waters.com

Supercritical Fluid Chromatography (SFC) for Separation of Challenging Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex and challenging mixtures, including those containing polar compounds like this compound. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, offering advantages such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographytoday.com

A key advantage of SFC is its ability to analyze polar compounds without the extensive derivatization often required for GC. nih.gov The polarity of the mobile phase in SFC can be easily tuned by adding a polar co-solvent, such as methanol. chromatographyonline.com For the analysis of basic compounds like amines, additives to the mobile phase are often necessary to improve peak shape. However, the development of novel stationary phases, such as those with 2-ethylpyridine (B127773) (2-EP) or cyanopropyl (CN) functionalities, can enable the separation of basic solutes without the need for these additives, simplifying the mobile phase and enhancing MS detection. chromatographytoday.comchromatographyonline.com The separation of ionic analytes can also be achieved using ion-pairing SFC. nih.gov

Table 3: SFC Conditions for the Separation of Polar Amines

Parameter Typical Conditions Impact on Separation Source
Stationary Phase 2-Ethylpyridine (2-EP), Cyanopropyl (CN), Diol, Bare Silica Influences selectivity and retention; specialized phases can reduce the need for mobile phase additives. chromatographytoday.comchromatographyonline.comnih.gov
Mobile Phase A Supercritical CO₂ Primary mobile phase component. chromatographyonline.com
Mobile Phase B (Co-solvent) Methanol, Ethanol Adjusts the polarity of the mobile phase to elute polar compounds. chromatographyonline.com
Additive Ammonium (B1175870) Hydroxide, Ammonium Formate Improves peak shape for basic analytes, though may not be needed with certain stationary phases. chromatographyonline.com
Flow Rate 2 - 4 mL/min Higher flow rates than HPLC are possible due to low mobile phase viscosity, leading to faster analyses. chromatographyonline.com
Backpressure 150 bar Maintains the mobile phase in a supercritical state. chromatographyonline.com
Temperature 40 °C Affects solvent density and analyte solubility, influencing retention. chromatographyonline.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, including protonated amines like this compound. CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. temple.edu

In CE, analytes are separated based on their electrophoretic mobility in an electric field. For amines, which are positively charged at low pH, separation is typically performed in a buffer with a pH below their pKa. uni-regensburg.de The choice of background electrolyte (BGE) is critical for optimizing the separation. The BGE composition, including pH and the presence of additives, can be adjusted to control the electroosmotic flow (EOF) and the effective mobility of the analytes. ntu.edu.tw For enhanced sensitivity, especially when UV detection is used, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection can be employed, allowing for detection at nanomolar concentrations. scispace.comresearchgate.net

Table 4: Typical Method Parameters for Capillary Electrophoresis of Amines

Parameter Typical Setting Purpose Source
Capillary Fused-silica (uncoated) Provides the surface for electroosmotic flow and the medium for separation. researchgate.net
Background Electrolyte (BGE) Borate buffer, Phosphate buffer Maintains a stable pH and conductivity for reproducible separations. temple.eduresearchgate.net
pH 3.5 - 9.3 Controls the charge state of the analyte and the magnitude of the electroosmotic flow. ntu.edu.twresearchgate.net
Separation Voltage 15 - 30 kV Driving force for the separation. scispace.comresearchgate.net
Injection Hydrodynamic or Electrokinetic Introduces a small, precise plug of the sample into the capillary. scispace.com
Detection UV, Laser-Induced Fluorescence (LIF) after derivatization LIF provides significantly higher sensitivity for trace analysis. temple.eduscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute content of a substance without the need for a chemically identical reference standard for the analyte itself. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique. acs.org

For the quantitative analysis of this compound, a certified internal standard of known purity is added to a precisely weighed sample. acs.org The purity of the target analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard. acs.org Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei by using a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time), selecting non-overlapping signals for integration, and ensuring a high signal-to-noise ratio. rsc.org Maleic acid is a common internal standard for qNMR as it provides a simple singlet in a region of the spectrum that is often free from other signals. rsc.org

Table 5: Key Parameters and Considerations for qNMR Analysis

Parameter/Consideration Requirement/Setting Rationale Source
Internal Standard Certified purity, stable, soluble, non-overlapping signals (e.g., Maleic Acid) Provides a reference signal of known concentration for accurate quantification. acs.orgrsc.org
Solvent Deuterated solvent that dissolves both analyte and standard (e.g., D₂O, DMSO-d₆) Provides the magnetic field lock and avoids large solvent signals that can obscure analyte peaks. rsc.org
Relaxation Delay (d1) ≥ 5 x T₁ (longest relaxation time) Ensures all signals are fully relaxed before the next pulse, which is critical for accurate integration. rsc.org
Pulse Angle 90° Maximizes the signal for a single scan. nih.gov
Signal Selection Baseline-resolved signals for both analyte and standard Avoids integration errors from overlapping peaks. rsc.org
Number of Scans Sufficient to achieve high Signal-to-Noise ratio (e.g., 8-128) Improves the precision of the integration. rsc.orgnih.gov

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a widely used strategy to improve the analytical properties of compounds like this compound, particularly for chromatographic analysis. researchgate.net The primary goals of derivatization are to increase volatility for GC analysis, enhance detector response (e.g., by introducing a chromophore for UV detection or a fluorophore for fluorescence detection), and improve chromatographic peak shape and resolution. researchgate.netthermofisher.com

For GC-MS analysis , silylation and acylation are common derivatization techniques for amines. researchgate.net Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens on the amine group with a silyl (B83357) group, increasing volatility and thermal stability. chemcoplus.co.jpsigmaaldrich.com Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), introduce a fluorinated acyl group, which makes the derivative highly responsive to electron capture detection (ECD) and improves volatility. gcms.cz

For LC-MS analysis , derivatization is employed to enhance ionization efficiency and improve retention in reversed-phase systems. Reagents like dansyl chloride react with primary and secondary amines to form highly fluorescent derivatives that also show enhanced ESI-MS response. ddtjournal.comnih.gov Other reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and the commercially available AccQ-Tag reagent (6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate), are also widely used for the derivatization of amines prior to LC analysis. nih.govacs.org

Table 6: Common Derivatization Reagents for Amine Analysis

Reagent Class Example Reagent Target Group Analytical Technique Benefit Source
Silylation BSTFA, MTBSTFA Primary & Secondary Amines, Hydroxyls GC-MS Increases volatility, improves thermal stability. TBDMS derivatives offer high stability and characteristic mass spectra. thermofisher.comchemcoplus.co.jpsigmaaldrich.com
Acylation Trifluoroacetic Anhydride (TFAA) Primary & Secondary Amines, Hydroxyls GC-MS Creates volatile derivatives with high ECD response. thermoscientific.comgcms.cz
Sulfonylation Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, Phenols LC-MS, Fluorescence Forms highly fluorescent derivatives with enhanced ionization efficiency. ddtjournal.comnih.gov
Carbamate Formation 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & Secondary Amines LC-MS, Fluorescence Provides good chromatographic properties and fluorescent detection. nih.govresearchgate.net
Carbamate Formation AccQ-Tag Ultra Reagent Primary & Secondary Amines LC-MS Commercially available kit for robust and efficient derivatization of amines. acs.org

N Methyl 1 Oxolan 2 Yl Ethanamine As a Synthetic Intermediate or Precursor

Utilization in the Construction of Complex Organic Scaffolds

There is no available scientific literature that documents the use of N-methyl-1-(oxolan-2-yl)ethanamine in the construction of complex organic scaffolds. In theory, the molecule possesses functionalities that could lend themselves to such applications. The secondary amine could act as a nucleophile or be transformed into other functional groups, while the oxolane ring could serve as a chiral pool starting material or a polar structural element. However, without specific examples or studies, any discussion of its role remains speculative.

Role in Multi-Component Reactions

A review of the scientific literature did not yield any examples of this compound being employed in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules. Primary and secondary amines are frequently used as one of the components in well-known MCRs such as the Mannich, Ugi, and Passerini reactions. While the this compound molecule contains a secondary amine and could theoretically participate in such reactions, there is no documented evidence of this.

Asymmetric Building Block in Stereoselective Synthesis

The structure of this compound contains a stereocenter at the carbon atom to which the amine and the oxolane ring are attached. This inherent chirality suggests its potential as an asymmetric building block in stereoselective synthesis. Chiral amines and their derivatives are valuable precursors for the synthesis of enantiomerically pure compounds, including pharmaceuticals and natural products. However, there are no specific studies that demonstrate the use of this compound for this purpose. Research would be needed to determine its efficacy in transferring stereochemical information during a synthesis.

Development of Novel Heterocyclic Systems utilizing the this compound Moiety

No research has been published detailing the use of this compound in the development of novel heterocyclic systems. The molecule itself contains a heterocyclic (oxolane) ring, and the secondary amine provides a reactive site for the construction of new rings. For instance, the amine could be a key component in cyclization reactions to form nitrogen-containing heterocycles. Despite these theoretical possibilities, no practical examples have been reported in the scientific literature.

Due to the lack of specific research findings, data tables for the aforementioned sections cannot be generated.

Q & A

Q. What are the common synthetic routes for N-methyl-1-(oxolan-2-yl)ethanamine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation strategies. For example, a reductive amination approach could use oxolan-2-ylmethanamine and methyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions. Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile or THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Catalytic hydrogenation with Pd/C may enhance purity, as seen in industrial-scale adaptations using continuous flow reactors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on signals for the oxolane ring protons (δ 3.5–4.5 ppm for CH₂ groups) and the methylamine group (δ 2.2–2.8 ppm for N–CH₃). The chiral center may split signals into doublets or quartets .
  • IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the oxolane ring .
  • Mass Spectrometry : Confirm molecular weight via ESI-HRMS, targeting the [M+H]⁺ ion .

Q. How can X-ray crystallography resolve the stereochemistry of this compound, and what challenges arise during data collection?

  • Methodological Answer : Use SHELXL/SHELXS programs for structure refinement . Challenges include obtaining high-quality crystals due to the compound’s air sensitivity and potential twinning. Data collection at low temperatures (e.g., 100 K) with synchrotron radiation improves resolution. For chiral centers, Flack parameters should be calculated to confirm absolute configuration .

Advanced Research Questions

Q. What strategies control stereochemistry during synthesis to produce enantiopure this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation to favor the desired enantiomer .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) achieves >99% enantiomeric excess in similar amines .
  • Chiral HPLC : Post-synthesis purification using chiral stationary phases (e.g., amylose derivatives) validates enantiopurity .

Q. How do substituents on the oxolane ring affect the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., tert-butyl) increase lipophilicity and may enhance membrane permeability but reduce solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) stabilize the amine via inductive effects, altering pKa and reactivity in nucleophilic substitutions .
  • Case Study : Fluorination of benzyl derivatives reduced antifungal activity due to decreased amine basicity, highlighting the role of electronic tuning .

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for structural validation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C couplings to confirm connectivity (e.g., distinguishing oxolane CH₂ from methylamine signals) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to resolve overlapping peaks .

Q. What are the implications of air sensitivity on compound stability, and how should storage be optimized?

  • Methodological Answer :
  • Stability Issues : The tertiary amine is prone to oxidation, forming N-oxide byproducts. Moisture accelerates degradation .
  • Storage Protocols : Store under argon at –20°C in amber vials. Use molecular sieves or desiccants (e.g., silica gel) in sealed containers. For long-term stability, convert to hydrochloride salts, which are less hygroscopic .

Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Parameter Screening : Systematically vary solvents (polar aprotic vs. ethereal), catalysts (e.g., Pd/C vs. Raney Ni), and reaction times. For example, acetonitrile may improve alkylation yields compared to THF due to higher polarity .
  • Scale Effects : Pilot studies show batch reactors yield 60–70%, while flow reactors achieve >85% due to better heat/mass transfer .

Q. Why do computational models sometimes fail to predict experimental binding affinities for derivatives?

  • Methodological Answer :
  • Limitations in Force Fields : Traditional MD simulations may not capture π-π stacking interactions between the oxolane ring and aromatic protein residues. Use QM/MM hybrid models for accuracy .
  • Solvent Effects : Implicit solvent models (e.g., PBS) underestimate entropy changes in aqueous environments. Explicit solvent MD or COSMO-RS corrections are recommended .

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